tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
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Overview
Description
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a styryl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable styryl derivative. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate group is known for its ability to modulate biological activity, making it a candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of various polymers and materials. Its unique structure allows for the creation of materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate involves the formation of a stable carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, protecting the carbamate from unwanted reactions. This stability allows the compound to selectively interact with specific enzymes or proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl phenylcarbamate: Another carbamate with a phenyl group, used in similar applications.
Uniqueness
What sets tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate apart is its unique combination of the tert-butyl, styryl, and phenyl groups. This combination provides a balance of stability and reactivity, making it particularly useful in both synthetic and biological applications .
Properties
Molecular Formula |
C20H23NO2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-2-(4-methylphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-9-11-16(12-10-15)13-14-17-7-5-6-8-18(17)21-19(22)23-20(2,3)4/h5-14H,1-4H3,(H,21,22)/b14-13+ |
InChI Key |
HUSWPICOSQEEHZ-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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